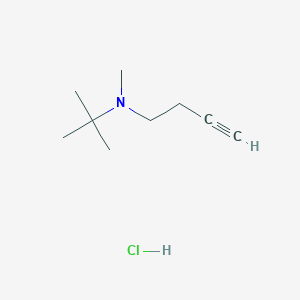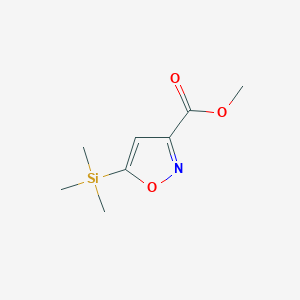
2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a series of hybrid pyrrolidine-2,5-dione derivatives, which showed potent anticonvulsant properties . Another study reported the reactions of alkyl 4-aminobenzoates with maleic anhydride to give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, a study reported the structure-activity relationship of 2,5-dimethylpyrrole derivatives . Another study reported the structure of pyrrolidine-2,5-dione ring linked by two or three methylene carbon linkers with morpholine or 4-arylpiperazine fragment .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a study reported that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a study reported the properties of 2,5-dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid serves as a crucial intermediate in the synthesis of pharmacologically active molecules and complex organic compounds. For instance, it's used in the creation of cyclic γ-aminobutyric acid analogues through intermolecular [2+2]-photocycloaddition, highlighting its versatility in constructing cyclic compounds with potential neurotransmitter activity (Petz et al., 2019).
Pharmacological Applications
The compound has demonstrated significant pharmacological potential, particularly in inhibiting enzymes cyclo-oxygenase and 5-lipoxygenase. Such inhibitory action suggests its utility in developing anti-inflammatory and analgesic medications, pointing towards its contribution to creating dual-action drugs without gastrointestinal damage, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs) (Laufer et al., 1994).
Material Science and Catalysis
In material science and catalysis, derivatives of this compound are used to enhance the properties of catalysts and materials. For example, cyclopalladated complexes of related compounds have been studied for their photophysical properties, which are crucial for applications in optoelectronics and as emitters in solution at room temperature (Mancilha et al., 2011).
Environmental and Agricultural Chemistry
The compound and its derivatives find applications in environmental and agricultural chemistry, particularly in the study of herbicides and pesticides. Research on adsorption thermodynamics of related phenoxy acetic acids on polymeric materials contributes to understanding the environmental fate and efficient application of herbicides in agriculture (Khan & Akhtar, 2011).
Advanced Synthesis Techniques
Research into novel synthesis methods, including the use of this compound, enables the development of efficient, one-pot, multi-step strategies for creating complex organic molecules. These advancements facilitate the rapid production of compounds with potential pharmaceutical applications, underscoring the compound's role in innovative organic synthesis (Li et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing processes such as monoclonal antibody production
Mode of Action
It’s known that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . This suggests that the compound may interact with cellular metabolism and energy production pathways.
Result of Action
Similar compounds have been shown to increase monoclonal antibody production and suppress the galactosylation on a monoclonal antibody . This suggests that the compound may have potential applications in biotechnology and pharmaceutical industries.
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of similar compounds include further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, the promising in vivo activity profile and drug-like properties of these compounds make them interesting candidates for further preclinical development .
Biochemische Analyse
Biochemical Properties
2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, enhancing its binding affinity and specificity .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. This modulation can result in changes in gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Additionally, the compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through different metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding is often facilitated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing enzyme activity and promoting cell growth. At high doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cell death. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels. These findings underscore the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes, thereby impacting the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s uptake, localization, and accumulation in specific cellular compartments. The compound’s transport and distribution can influence its bioavailability and efficacy, as well as its potential for off-target effects. Understanding these processes is crucial for optimizing the compound’s therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
2-(3,4-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-4-5(2)8(13)9(7(4)12)3-6(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLUUCPPHRXGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N(C1=O)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2881829.png)
![N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2881833.png)
methanone](/img/structure/B2881834.png)


![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2881838.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2881842.png)

![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2881845.png)
![(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2881847.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2881848.png)
